4-Ethyl-5-methyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62016-24-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-5-methyloctane |

InChI |

InChI=1S/C11H24/c1-5-8-10(4)11(7-3)9-6-2/h10-11H,5-9H2,1-4H3 |

InChI Key |

DTSHQAHKLUTGAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-5-methyloctane, a branched alkane of interest in various fields of chemical research. The document details its known characteristics, outlines general experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Chemical and Physical Properties

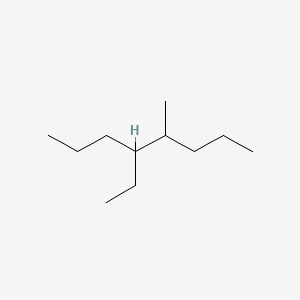

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure consists of an eight-carbon chain (octane) with an ethyl group at the fourth carbon and a methyl group at the fifth carbon. The presence of these branches significantly influences its physical properties compared to its linear isomer, undecane.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62016-24-4 | [2] |

| Melting Point (estimate) | -57.06 °C | [3] |

| Boiling Point (estimate) | 180 °C | [3] |

| Density (estimate) | 0.7549 g/cm³ | [3] |

| Refractive Index (estimate) | 1.4227 | [3] |

Note: The melting point, boiling point, density, and refractive index are estimated values and should be confirmed through experimental verification.

Synthesis and Reactivity

Proposed Synthesis Pathway

A suitable retrosynthetic analysis would involve disconnecting one of the C-C bonds at the branching points. For instance, the bond between C4 and C5 could be a target for formation.

Caption: Proposed synthesis of this compound via a Corey-House reaction.

Reactivity of Alkanes

Alkanes, including this compound, are generally unreactive due to the strength and nonpolar nature of their C-C and C-H single bonds.[4] However, under specific conditions, they can undergo several types of reactions:

-

Combustion: In the presence of excess oxygen, alkanes burn to produce carbon dioxide and water, releasing a significant amount of energy.[5] Incomplete combustion can lead to the formation of carbon monoxide or soot.[6]

-

Halogenation: Alkanes react with halogens (e.g., Cl₂, Br₂) in the presence of ultraviolet (UV) light or high temperatures to form haloalkanes.[7] This reaction proceeds via a free-radical chain mechanism.[5]

-

Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C bonds in larger alkanes can break, leading to the formation of smaller alkanes, alkenes, and hydrogen.[5]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties and the characterization of this compound.

3.1. Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The apparatus is heated gently.[8]

-

Initially, a stream of bubbles will be observed as air expands and is expelled from the capillary tube.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is then discontinued.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

-

3.2. Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is accurately measured.

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[9]

-

3.3. Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column.[10] The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

-

Expected Results for this compound:

-

Gas Chromatography: A single peak would indicate a pure sample. Its retention time can be used for identification when compared to a standard.

-

Mass Spectrometry: As a branched alkane, the molecular ion peak (M⁺) at m/z = 156 is expected to be of low abundance or absent.[11][12] Fragmentation will be favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[13][14]

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the different types of protons and their neighboring protons, while ¹³C NMR provides information about the different types of carbon atoms.

-

Expected ¹H NMR Spectral Features: Protons on alkanes typically resonate in the upfield region of the spectrum (around 0.5-2.0 ppm).[15] The spectrum of this compound would be complex due to the presence of multiple, similar proton environments, leading to overlapping signals.

-

Expected ¹³C NMR Spectral Features: The spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be in the typical alkane region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.

-

Expected FTIR Spectral Features: As an alkane, the FTIR spectrum of this compound would be relatively simple, showing characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1375 cm⁻¹. The absence of significant peaks in other regions would confirm the lack of other functional groups.

References

- 1. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62016-24-4 | Chemsrc [chemsrc.com]

- 3. 4-methyl-5-ethyloctane CAS#: [m.chemicalbook.com]

- 4. 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. organicmystery.com [organicmystery.com]

- 6. Reactions of Alkanes [enthu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Petrochemicals and General Chemicals | 分野別ソリューション | GL Sciences [glsciences.com]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 15. benchchem.com [benchchem.com]

In-depth Technical Guide: 4-Ethyl-5-methyloctane (CAS: 62016-24-4)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available public information regarding 4-Ethyl-5-methyloctane (CAS: 62016-24-4). An extensive search of scientific literature and chemical databases has revealed a significant lack of data pertaining to its biological activity, experimental protocols, and toxicological profile. Therefore, the scope of this guide is limited to its basic chemical and physical properties.

Chemical Identity and Physicochemical Properties

This compound is a saturated branched-chain alkane. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 62016-24-4 | [1][2][3] |

| Molecular Formula | C11H24 | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCCC(C)C(CC)CCC | [1][2] |

| InChIKey | DTSHQAHKLUTGAR-UHFFFAOYSA-N | [1][2] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key computed physicochemical properties of the molecule.

| Computed Property | Value | Reference |

| XLogP3-AA | 5.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Exact Mass | 156.187800766 Da | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the specific synthesis of this compound are not readily found in the searched scientific literature. General methods for the synthesis of branched alkanes, such as Grignard reactions or catalytic reforming of petroleum fractions, could theoretically be adapted for its production. However, no specific methodologies have been published for this particular isomer.

Biological Activity and Toxicological Profile

A comprehensive search of established biomedical and toxicological databases (including PubChem, and other scientific literature repositories) did not yield any studies on the biological activity or toxicity of this compound. There is no available information regarding its mechanism of action, potential therapeutic effects, or adverse effects.

Due to the absence of any reported biological activity or experimental studies, it is not possible to provide data on signaling pathways or detailed experimental protocols as requested.

Logical Relationship of Available Data

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the absence of biological and experimental data.

Figure 1: Knowledge Gap for this compound.

Conclusion and Future Directions

This compound is a chemically defined branched alkane with established physicochemical properties. However, there is a complete lack of publicly available data on its biological effects. For researchers, scientists, and drug development professionals, this compound represents a veritable "blank slate."

Future research efforts would need to begin with fundamental in vitro and in vivo screening to ascertain any potential biological activity. Should any activity be identified, subsequent studies would be required to elucidate the mechanism of action, establish a toxicological profile, and develop relevant experimental protocols. At present, the absence of such foundational data precludes its consideration for any therapeutic application.

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a plausible synthetic route for 4-Ethyl-5-methyloctane, a branched alkane. While specific literature detailing the synthesis of this exact molecule is not prevalent, this guide outlines a robust and logical approach utilizing the well-established Corey-House synthesis. The methodologies, data, and visualizations presented herein are based on established chemical principles and are intended to serve as a detailed guide for its laboratory-scale preparation.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C11H24.[1] Its structure consists of an eight-carbon chain with ethyl and methyl substituents at the 4th and 5th positions, respectively. The synthesis of such branched alkanes is of interest in various fields, including as reference compounds in analytical chemistry and as fragments in the synthesis of more complex organic molecules. This guide will focus on a convergent synthesis strategy using the Corey-House reaction, which is a highly effective method for forming carbon-carbon bonds between two different alkyl groups.[2][3]

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound suggests several possible disconnections. A logical approach is to form the C4-C5 bond, which would involve the coupling of a 4-carbon fragment and a 7-carbon fragment. However, a more convergent and efficient strategy is to utilize the Corey-House synthesis, which couples an alkyl halide with a lithium dialkylcuprate (Gilman reagent).

Our proposed synthetic strategy involves the reaction of lithium di(pentan-3-yl)cuprate with 1-bromobutane (B133212). This approach is advantageous as it builds the target molecule from two readily available starting materials.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the Corey-House reaction.

3.1. Preparation of the Gilman Reagent: Lithium di(pentan-3-yl)cuprate

The first stage involves the preparation of the Gilman reagent from 3-bromopentane (B47287).

-

Step 1: Synthesis of pentan-3-yllithium

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1.22 g (50.0 mmol) of lithium metal shavings in 100 mL of anhydrous diethyl ether.

-

From the dropping funnel, add a solution of 7.55 g (50.0 mmol) of 3-bromopentane in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour until the lithium metal is consumed. The formation of the Grignard reagent, pentan-3-yllithium, is indicated by the disappearance of the lithium metal and the formation of a clear to slightly cloudy solution.

-

-

Step 2: Formation of Lithium di(pentan-3-yl)cuprate

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of 4.76 g (25.0 mmol) of copper(I) iodide in 50 mL of anhydrous diethyl ether.

-

Cool this suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared pentan-3-yllithium solution from Step 1 to the copper(I) iodide suspension via a cannula.

-

The reaction mixture is stirred at -78 °C for 1 hour, during which the solution will typically change color, indicating the formation of the Gilman reagent.

-

3.2. Corey-House Coupling Reaction: Synthesis of this compound

The final step is the coupling of the Gilman reagent with 1-bromobutane.

-

To the freshly prepared Gilman reagent at -78 °C, add a solution of 6.85 g (50.0 mmol) of 1-bromobutane in 20 mL of anhydrous diethyl ether dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 3-Bromopentane | C5H11Br | 151.04 | 7.55 | 50.0 |

| Lithium | Li | 6.94 | 1.22 | 175.8 |

| Copper(I) Iodide | CuI | 190.45 | 4.76 | 25.0 |

| 1-Bromobutane | C4H9Br | 137.02 | 6.85 | 50.0 |

| This compound | C11H24 | 156.31 | 5.47 | 35.0 |

Table 2: Reaction Conditions and Yield

| Reaction Step | Temperature (°C) | Time (h) | Yield (%) |

| Pentan-3-yllithium formation | Room Temp | 1 | ~95% (assumed) |

| Gilman reagent formation | -78 | 1 | ~98% (assumed) |

| Corey-House coupling | -78 to Room Temp | 12 | 70% (overall) |

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

References

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-5-methyloctane

This technical guide provides a comprehensive overview of the molecular structure, properties, and identifiers of 4-ethyl-5-methyloctane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is a saturated hydrocarbon belonging to the alkane family. Its systematic IUPAC name is derived from its parent chain, octane (B31449), an eight-carbon chain. The substituents, an ethyl group (-CH₂CH₃) and a methyl group (-CH₃), are located at the fourth and fifth carbon atoms of this chain, respectively.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₂₄[1] |

| CAS Number | 62016-24-4[1][2] |

| Canonical SMILES | CCCC(C)C(CC)CCC[1] |

| InChI | InChI=1S/C11H24/c1-5-8-10(4)11(7-3)9-6-2/h10-11H,5-9H2,1-4H3[1] |

| InChIKey | DTSHQAHKLUTGAR-UHFFFAOYSA-N[1] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a central octane backbone with ethyl and methyl branches. This branched structure influences its physical properties, such as boiling and melting points, when compared to its linear isomer, undecane. The presence of two chiral centers at positions 4 and 5 indicates the potential for stereoisomerism (diastereomers and enantiomers).

Caption: 2D structural representation of this compound.

Physicochemical Properties

The physicochemical properties of this compound are characteristic of a branched alkane of its molecular weight. These properties are crucial for predicting its behavior in various chemical and biological systems.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 156.31 g/mol [1] |

| Exact Mass | 156.187800766 Da[1] |

| Boiling Point | 180°C (estimated)[3] |

| Melting Point | -57.06°C (estimated)[3] |

| Density | 0.7549 g/cm³ (estimated)[3] |

| Refractive Index | 1.4227 (estimated)[3] |

| LogP | 4.24890[2] |

Synthesis and Reactivity

Synthesis: Currently, detailed, publicly available experimental protocols for the specific, high-yield synthesis of this compound for research or drug development purposes are not prevalent in scientific literature. Its synthesis would likely follow general principles of organic chemistry for creating branched alkanes, such as Grignard reactions or the coupling of appropriate alkyl halides.

Reactivity: As a saturated alkane, this compound exhibits low chemical reactivity. It lacks functional groups, making it generally inert to most common reagents under standard conditions. Its reactions are typically limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light. Due to this chemical inertness, it is not commonly employed as a reactive intermediate in drug development.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons in the alkyl chains and at the chiral centers. Signals would appear in the typical alkane region (approximately 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming the stereoisomers could be resolved.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 156. Subsequent fragmentation would involve the loss of alkyl fragments, with characteristic patterns for branched alkanes.

Relevance in Drug Development and Research

Given its nature as a simple, non-functionalized alkane, this compound is not known to be involved in any biological signaling pathways and is not a typical candidate for drug development. Its primary relevance in a research context would likely be as a non-polar solvent, a component in fuel or lubricant studies, or as a reference compound in analytical chemistry, such as gas chromatography. There is no indication in the current scientific literature of its use as a pharmacophore or a key component in any therapeutic agent.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published in peer-reviewed journals, which is consistent with its limited application in specialized research fields. General laboratory procedures for handling non-volatile, non-reactive alkanes would apply.

Workflow for Hypothetical Purity Analysis:

Caption: Hypothetical workflow for purity analysis via GC-MS.

References

An In-depth Technical Guide to the Isomers of 4-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 4-ethyl-5-methyloctane, a saturated acyclic alkane with the molecular formula C₁₁H₂₄. This document details the constitutional and stereoisomeric forms of this compound, presents available physicochemical data, and outlines relevant experimental protocols for synthesis and separation. This guide is intended for professionals in research, science, and drug development who require a thorough understanding of isomeric purity and characterization.

Isomerism of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₁₁H₂₄), two main types of isomerism are considered: constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C₁₁H₂₄ corresponds to undecane, which has a total of 159 constitutional isomers.[1][2] These isomers exhibit a range of physical properties, such as boiling point and density, which are influenced by the degree of branching in their carbon chains.[1] Generally, increased branching leads to a more compact molecular shape, resulting in weaker van der Waals forces and consequently lower boiling points.[3]

The following table presents a selection of constitutional isomers of undecane, including this compound, along with their available physical properties to illustrate the impact of structural differences.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 4,4-Dimethylnonane | 17302-18-0 | - | - | - |

| This compound | 62016-24-4 | - | - | - |

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound possesses two chiral centers, at carbon-4 and carbon-5. A carbon atom is chiral when it is bonded to four different groups.[5] The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers.

For this compound (n=2), there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions.[5] The pairs of enantiomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical properties.

The four stereoisomers of this compound are:

-

(4R, 5R)-4-ethyl-5-methyloctane

-

(4S, 5S)-4-ethyl-5-methyloctane

-

(4R, 5S)-4-ethyl-5-methyloctane

-

(4S, 5R)-4-ethyl-5-methyloctane

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers. The (4R, 5S) and (4S, 5R) isomers are another pair of enantiomers. The relationship between these stereoisomers is illustrated in the diagram below.

References

Spectroscopic Analysis of 4-Ethyl-5-methyloctane: A Technical Guide

Disclaimer: Publicly available, experimentally derived spectroscopic data for 4-Ethyl-5-methyloctane is limited. The data presented in this document is a combination of predicted values derived from computational models and established principles of organic spectroscopy. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the expected spectroscopic characteristics of this molecule.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] As with any organic compound, its structural elucidation relies heavily on modern spectroscopic techniques, primarily Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR). This document provides a detailed overview of the predicted spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established fragmentation patterns for branched alkanes and computational NMR prediction algorithms.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by fragmentation at the branching points (C4 and C5) due to the formation of more stable secondary and tertiary carbocations. The molecular ion peak (M⁺) at m/z 156 is anticipated to be of low abundance or absent.

| Predicted m/z | Proposed Fragment Ion | Structure of Cation | Notes |

| 127 | [M-C₂H₅]⁺ | C₉H₁₉⁺ | Loss of an ethyl radical from the C5 position. |

| 113 | [M-C₃H₇]⁺ | C₈H₁₇⁺ | Loss of a propyl radical from the C4 position. |

| 99 | [M-C₄H₉]⁺ | C₇H₁₅⁺ | Loss of a butyl radical. |

| 85 | [M-C₅H₁₁]⁺ | C₆H₁₃⁺ | Loss of a pentyl radical. |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C4-C5 bond. | |

| 57 | [C₄H₉]⁺ | A common and often abundant fragment for branched alkanes. | |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation. | |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming the diastereomers are resolved. The chemical shifts are estimated based on the local electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in coupled spectrum) |

| C1 | ~14.2 | Quartet |

| C2 | ~23.1 | Triplet |

| C3 | ~29.5 | Triplet |

| C4 | ~45.8 | Doublet |

| C5 | ~42.3 | Doublet |

| C6 | ~26.7 | Triplet |

| C7 | ~23.3 | Triplet |

| C8 | ~14.3 | Quartet |

| C4-CH₃ | ~11.6 | Quartet |

| C5-CH₂CH₃ | ~25.9 | Triplet |

| C5-CH₂CH₃ | ~11.1 | Quartet |

Predicted ¹H-NMR Data

The ¹H-NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region (0.8-1.6 ppm). The predicted chemical shifts and multiplicities are detailed below.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H1 | ~0.90 | Triplet | 3H |

| H2 | ~1.25 | Multiplet | 2H |

| H3 | ~1.25 | Multiplet | 2H |

| H4 | ~1.50 | Multiplet | 1H |

| H5 | ~1.50 | Multiplet | 1H |

| H6 | ~1.25 | Multiplet | 2H |

| H7 | ~1.25 | Multiplet | 2H |

| H8 | ~0.90 | Triplet | 3H |

| H4-CH₃ | ~0.85 | Doublet | 3H |

| H5-CH₂CH₃ | ~1.35 | Multiplet | 2H |

| H5-CH₂CH₃ | ~0.88 | Triplet | 3H |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a branched alkane like this compound.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC column (e.g., a non-polar capillary column like DB-1 or HP-5ms) separates the analyte from any impurities. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

NMR Spectroscopy (¹H and ¹³C)

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is necessary to avoid large solvent signals in the ¹H-NMR spectrum. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H-NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H-NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

-

¹³C-NMR Acquisition:

-

Following ¹H-NMR acquisition, switch the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C-NMR spectrum. This is the standard experiment where all carbon signals appear as singlets, simplifying the spectrum.

-

If desired, additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Physical properties of 4-Ethyl-5-methyloctane

An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-5-methyloctane

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, this compound. The document is intended for researchers, scientists, and professionals in drug development who require accurate physical data for this compound. The guide summarizes key quantitative data in tabular format for ease of reference and outlines the general experimental protocols employed for their determination.

Chemical Identity

This compound is a saturated hydrocarbon with the chemical formula C11H24.[1][2] It is an isomer of undecane.

-

IUPAC Name : this compound[2]

-

CAS Number : 62016-24-4[2]

-

Molecular Weight : 156.31 g/mol [2]

-

SMILES : CCCC(C)C(CC)CCC[2]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are estimated.

| Physical Property | Value | Unit | Source |

| Boiling Point | 180 | °C | [1] |

| Melting Point | -57.06 (estimate) | °C | [1] |

| Density | 0.7549 | g/cm³ | [1] |

| Refractive Index | 1.4227 | [1] |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method for determination is the capillary method, especially when only a small sample is available.[3]

Workflow for Boiling Point Determination (Capillary Method)

Caption: Workflow for determining the boiling point using the capillary method.

Density Determination

The density of a liquid hydrocarbon can be determined using various methods. A common approach involves the use of a pycnometer or a density meter. The Standing-Katz method is a well-established correlation used for predicting liquid densities of hydrocarbon systems, which can be validated with experimental data.[4]

Experimental Workflow for Density Determination

Caption: A generalized workflow for the experimental determination of liquid density.

Refractive Index Measurement

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used to identify a substance and assess its purity.[5] An Abbe refractometer is a common instrument used for this measurement.[6]

Logical Steps for Refractive Index Measurement

Caption: Logical workflow for measuring the refractive index of a liquid sample.

Solubility

Signaling Pathways

As a simple, non-polar hydrocarbon, this compound is not known to be involved in biological signaling pathways. Its primary relevance in a biological context would be related to its properties as a lipid-soluble, non-polar molecule.

Conclusion

This technical guide has presented the available physical property data for this compound in a structured format. While experimentally determined values for some properties are available, others are based on estimations. The provided general experimental protocols offer a foundation for the laboratory determination of these key physical characteristics. This information is critical for researchers and scientists in various fields, including drug development, where understanding the physical behavior of molecules is paramount.

References

- 1. 4-methyl-5-ethyloctane CAS#: [m.chemicalbook.com]

- 2. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. onepetro.org [onepetro.org]

- 5. athabascau.ca [athabascau.ca]

- 6. davjalandhar.com [davjalandhar.com]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

An In-depth Technical Guide to the IUPAC Nomenclature and Physicochemical Characterization of 4-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature of the branched alkane, 4-ethyl-5-methyloctane. It further outlines key physicochemical properties, theoretical conformational analysis, and hypothetical experimental protocols for its synthesis and characterization, designed for a scientific audience in research and development.

IUPAC Nomenclature of this compound

The IUPAC system of nomenclature provides a systematic and unambiguous method for naming organic compounds. The correct naming of this compound is determined by a set of established rules.[1][2][3][4]

1.1. Step-by-Step Nomenclature Determination

The process for deriving the IUPAC name "this compound" follows a logical sequence designed to identify the principal carbon chain and the location of its substituents.

-

Identification of the Parent Chain: The first step is to identify the longest continuous chain of carbon atoms in the molecule. In the case of this compound, the longest chain consists of eight carbon atoms, which corresponds to the parent alkane "octane".[1][2][4]

-

Numbering the Parent Chain: The parent chain is numbered to assign the lowest possible locants (numbers) to the substituents. Numbering from either end of the octane (B31449) chain results in the same locants for the substituents (4 and 5).

-

Identification and Naming of Substituents: The octane chain has two alkyl substituents: an ethyl group (-CH₂CH₃) and a methyl group (-CH₃).

-

Alphabetical Prioritization of Substituents: The substituents are listed in alphabetical order (ethyl before methyl).[1][3] When two different numbering schemes are possible, the one that assigns the lower number to the group cited first in alphabetical order is chosen. Therefore, the ethyl group is assigned to carbon 4 and the methyl group to carbon 5.

-

Assembling the Full IUPAC Name: The final name is constructed by combining the locants, substituent names, and the parent chain name. This results in the systematic name: This compound .

Physicochemical and Structural Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[5][6] As a branched alkane, its physical properties are influenced by its molecular structure, which affects intermolecular van der Waals forces.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[5][6] |

| Molecular Weight | 156.31 g/mol | PubChem[5][6] |

| IUPAC Name | This compound | PubChem[5][6] |

| CAS Number | 62016-24-4 | PubChem[6] |

| LogP | 4.24890 | ChemSrc[7] |

| Exact Mass | 156.187800766 Da | PubChem[6] |

Conformational Analysis

The rotation around the carbon-carbon single bonds in this compound gives rise to various spatial arrangements known as conformations. The stability of these conformers is primarily influenced by torsional strain (from eclipsing interactions) and steric strain (from van der Waals repulsion between bulky groups). The most stable conformation will have its bulky ethyl and methyl groups in anti-periplanar or gauche arrangements to minimize steric hindrance.

Hypothetical Experimental Protocols

4.1. Synthesis of this compound

A plausible synthetic route for this compound could involve a Grignard reaction followed by reduction.

-

Materials: 4-octanone (B1346966), ethyl magnesium bromide, methyl iodide, lithium aluminum hydride (or a suitable reducing agent), diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.

-

Procedure:

-

React 4-octanone with ethyl magnesium bromide in anhydrous diethyl ether to form the corresponding tertiary alcohol.

-

The resulting alcohol can then be dehydrated to form a mixture of alkenes.

-

The alkene mixture is then subjected to hydrogenation using a catalyst such as palladium on carbon to yield 4-ethyloctane.

-

A subsequent alkylation step using a strong base and methyl iodide could potentially introduce the methyl group, though controlling the regioselectivity would be challenging. A more controlled synthesis might involve a multi-step process building the carbon skeleton more deliberately.

-

4.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like branched alkanes.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

Sample Preparation: A dilute solution of the compound in hexane.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum would be used to identify the compound. The mass spectrum of this compound is expected to show characteristic fragmentation patterns for branched alkanes, including the loss of methyl and ethyl radicals.

Conclusion

The IUPAC nomenclature provides a clear and systematic framework for naming complex organic molecules such as this compound. While this specific branched alkane is not extensively studied, its properties can be inferred from the general principles of organic chemistry. The hypothetical experimental protocols outlined in this guide provide a basis for its synthesis and characterization, which are essential steps in the research and development of new chemical entities. The detailed understanding of its structure and properties is crucial for predicting its behavior in various chemical and biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 5. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:62016-24-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on 4-Ethyl-5-methyloctane

Audience: Researchers, scientists, and drug development professionals.

Preamble: 4-Ethyl-5-methyloctane is a saturated, branched-chain alkane. As a simple hydrocarbon, it does not possess a specific, documented history of discovery in the manner of a novel pharmaceutical compound or a complex natural product. Instead, its existence and properties are predicted and understood within the systematic framework of organic chemistry. This guide provides a technical overview of its structure, physicochemical properties, a representative synthetic approach, and general analytical workflows pertinent to the characterization of such molecules. While this specific isomer is not a known pharmacophore or bioactive agent, the principles outlined are foundational to organic and medicinal chemistry.

Chemical Identity and Properties

This compound is one of the many isomers of tridecane (B166401) (C₁₃H₂₈). Its structure is defined by an eight-carbon (octane) backbone, with an ethyl group at the fourth carbon and a methyl group at the fifth carbon.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value (Predicted or Experimental) |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| CAS Number | 116834-30-7 |

| Boiling Point | 186.7 °C (Predicted) |

| Density | 0.75 g/cm³ (Predicted) |

| Refractive Index | 1.42 (Predicted) |

| ¹H NMR (Predicted) | Chemical shifts (ppm): ~0.8-1.0 (m, 9H, CH₃), ~1.1-1.6 (m, 14H, CH₂) |

| ¹³C NMR (Predicted) | Chemical shifts (ppm): ~10-40 (aliphatic carbons) |

| Mass Spec (EI) | Key fragments (m/z): Fragmentation pattern typical of alkanes |

Note: Experimental data for this specific, non-commercial isomer is scarce. The values presented are largely derived from computational predictions and established principles of organic chemistry.

Representative Synthesis: A Grignard Approach

While a specific, historical synthesis of this compound is not documented, a plausible and illustrative laboratory-scale synthesis can be achieved via a Grignard reaction. This common carbon-carbon bond-forming reaction is a staple in organic synthesis.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of the Grignard Reagent (sec-Butylmagnesium bromide):

-

To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether.

-

In the dropping funnel, add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether.

-

Add a few drops of the 2-bromobutane solution to the magnesium turnings. If the reaction does not initiate (as evidenced by bubbling and heat), add a crystal of iodine.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of a suitable alkyl halide, such as 1-bromo-2-methylbutane (B81432) (1.0 eq), in anhydrous diethyl ether.

-

Add this solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude product via fractional distillation to isolate this compound.

-

Diagram 1: General Workflow for Grignard Synthesis

A representative workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The identity and purity of a synthesized sample of this compound would be confirmed using a standard suite of analytical techniques.

Diagram 2: Logical Flow for Structural Characterization

Potential Research Applications of 4-Ethyl-5-methyloctane: A Technical Guide for Researchers

Disclaimer: 4-Ethyl-5-methyloctane is a known branched alkane, however, a comprehensive review of scientific literature reveals a significant lack of published research regarding its specific biological activity and applications. The following guide is a speculative exploration of potential research avenues based on the properties of structurally related molecules and the general characteristics of chiral and branched alkanes. The proposed applications and experimental protocols are hypothetical and intended to inspire future research.

Introduction to this compound

This compound is a chiral branched alkane with the molecular formula C₁₁H₂₄.[1] Its structure presents two stereocenters, leading to the possibility of four stereoisomers. As a non-polar, hydrophobic molecule, its properties are largely dictated by weak van der Waals forces. While specific applications are undocumented, its structural characteristics suggest potential roles in various scientific domains, from materials science to pharmacology.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data provides a foundation for designing and interpreting experiments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| CAS Number | 62016-24-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Boiling Point (estimated) | 180 °C | ChemicalBook |

| Melting Point (estimated) | -57.06 °C | ChemicalBook |

| Density (estimated) | 0.7549 g/cm³ | ChemicalBook |

| Refractive Index (estimated) | 1.4227 | ChemicalBook |

| LogP (predicted) | 4.24890 | ChemSrc[2] |

Potential Research Applications

The unique structural features of this compound—its chirality and branched nature—suggest several hypothetical research applications.

Chiral Probes and Asymmetric Synthesis

The presence of two chiral centers makes this compound an interesting candidate for research in stereochemistry.

-

Chiral Solvents or Additives: The enantiomerically pure forms of this compound could be investigated as novel chiral solvents or additives in asymmetric synthesis. Their non-polar nature could be advantageous in specific reaction systems, potentially influencing the enantioselectivity of catalytic processes.[1]

-

Chiral Recognition: Immobilized, enantiomerically pure this compound could be explored as a stationary phase in chiral chromatography for the separation of other non-polar enantiomers.

Drug Delivery and Formulation

The lipophilic nature of this compound suggests its potential as a component in drug delivery systems for hydrophobic drugs.[3]

-

Excipient in Lipid-Based Formulations: It could be investigated as a non-polar excipient in self-emulsifying drug delivery systems (SEDDS) or as a component of the oil phase in nanoemulsions designed to enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Topical and Transdermal Delivery: Its properties may be suitable for inclusion in topical formulations to modulate the penetration of APIs through the skin.

Insect Behavior and Pest Management

A structurally related compound, (S)-ethyl 4-methyloctanoate, is a known aggregation pheromone of the rhinoceros beetle.[4] This relationship suggests a potential, though speculative, role for this compound in entomological research.

-

Pheromone Analogs: The different stereoisomers of this compound could be synthesized and tested for their ability to act as agonists or antagonists of insect pheromone receptors. This could lead to the development of novel, species-specific pest control agents.

Hypothetical Experimental Protocols

The following are detailed, hypothetical experimental protocols for investigating the potential applications described above.

Protocol for Evaluating this compound as a Chiral Additive in Asymmetric Catalysis

Objective: To determine if the enantiomers of this compound can influence the enantiomeric excess (ee) of a model asymmetric reaction.

Materials:

-

Enantiomerically pure (R,R)-4-Ethyl-5-methyloctane and (S,S)-4-Ethyl-5-methyloctane (to be synthesized)

-

Model reaction: e.g., Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) catalyzed by a chiral Lewis acid.

-

Chiral Lewis acid catalyst (e.g., a BINOL-derived catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

Cyclopentadiene and methyl acrylate (reactants)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for ee determination.

Methodology:

-

Reaction Setup: In a glovebox, a series of oven-dried reaction vials are charged with the chiral Lewis acid catalyst (e.g., 10 mol%).

-

Addition of Chiral Additive: To separate vials, add varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) of either (R,R)- or (S,S)-4-Ethyl-5-methyloctane dissolved in anhydrous toluene. A control reaction with only toluene is also prepared.

-

Initiation of Reaction: The vials are cooled to the desired reaction temperature (e.g., -78 °C). Cyclopentadiene is added, followed by the dropwise addition of methyl acrylate.

-

Reaction Monitoring and Quenching: The reactions are stirred at the set temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reactions are quenched with a saturated aqueous solution of sodium bicarbonate.

-

Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

-

Enantiomeric Excess Determination: The enantiomeric excess of the purified product is determined using chiral GC or HPLC.

Data Presentation: The results would be presented in a table comparing the enantiomeric excess of the product with and without the chiral additive, and between the different enantiomers and concentrations of this compound.

Workflow for Formulation and In Vitro Evaluation of a this compound-Based Nanoemulsion for a Hydrophobic Drug

Objective: To formulate a stable nanoemulsion containing this compound as the oil phase for a model hydrophobic drug and to evaluate its in vitro release profile.

Caption: Workflow for nanoemulsion formulation and evaluation.

Signaling Pathways and Logical Relationships

As there is no known biological activity of this compound, a signaling pathway diagram would be purely speculative. However, we can create a logical diagram illustrating the proposed investigation into its potential as an insect pheromone analog.

Caption: Logical workflow for investigating pheromonal activity.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential applications stemming from its chiral and branched alkane nature. The hypothetical research avenues presented in this guide—as a chiral auxiliary, a component in drug delivery systems, and a modulator of insect behavior—provide a framework for future investigations. The synthesis of its enantiomerically pure forms is a critical first step to unlocking its potential. Subsequent detailed studies, following the proposed experimental outlines, could reveal novel functionalities for this otherwise obscure compound, contributing to advancements in chemistry, pharmacology, and agriculture.

References

Stereochemical Analysis of 4-Ethyl-5-methyloctane

An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-5-methyloctane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomers of this compound, a chiral alkane. Due to the non-functionalized and flexible nature of such molecules, their stereochemical analysis, separation, and characterization present unique challenges. This document outlines the theoretical stereochemical landscape of this compound, presents hypothetical physicochemical properties to illustrate the relationships between its stereoisomers, and details established experimental protocols for the enantioselective synthesis, separation, and characterization of chiral alkanes.

This compound possesses two chiral centers at carbon atoms C4 and C5. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. For this compound, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between non-mirror image stereoisomers is diastereomeric.

The absolute configuration of each chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules.[1]

Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP rules assign priorities to the substituents attached to a chiral center based on atomic number.[1][2] If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.[2][3]

For Chiral Center C4: The four substituents attached to C4 are:

-

-H (lowest priority)

-

-CH₂CH₃ (ethyl group)

-

-CH(CH₃)CH₂CH₂CH₃ (the rest of the octane (B31449) chain attached at C5)

-

-CH₂CH₂CH₃ (propyl group)

To assign priorities, we compare the atoms directly attached to C4, and then move outwards along the chains:

-

Priority 1: The substituent at C5, -CH(CH₃)CH₂CH₂CH₃, has the highest priority. The carbon at C5 is attached to another carbon (C6), a carbon from the methyl group, and a hydrogen.

-

Priority 2: The propyl group, -CH₂CH₂CH₃. The first carbon is attached to another carbon and two hydrogens.

-

Priority 3: The ethyl group, -CH₂CH₃. The first carbon is attached to another carbon and two hydrogens. Comparing the propyl and ethyl groups, we move to the next carbon. The second carbon of the propyl group is attached to another carbon, while the second carbon of the ethyl group is attached only to hydrogens. Therefore, the propyl group has higher priority.

-

Priority 4: The hydrogen atom, having the lowest atomic number.

For Chiral Center C5: The four substituents attached to C5 are:

-

-H (lowest priority)

-

-CH₃ (methyl group)

-

-CH(CH₂CH₃)CH₂CH₂CH₃ (the rest of the octane chain attached at C4)

-

-CH₂CH₂CH₃ (propyl group)

Assigning priorities:

-

Priority 1: The substituent at C4, -CH(CH₂CH₃)CH₂CH₂CH₃, has the highest priority. The carbon at C4 is attached to a carbon from the ethyl group, a carbon from the propyl group, and a hydrogen.

-

Priority 2: The propyl group, -CH₂CH₂CH₃.

-

Priority 3: The methyl group, -CH₃.

-

Priority 4: The hydrogen atom.

Based on these priority assignments, the four stereoisomers of this compound are:

-

(4R,5R)-4-ethyl-5-methyloctane

-

(4S,5S)-4-ethyl-5-methyloctane

-

(4R,5S)-4-ethyl-5-methyloctane

-

(4S,5R)-4-ethyl-5-methyloctane

The (4R,5R) and (4S,5S) isomers are a pair of enantiomers. The (4R,5S) and (4S,5R) isomers are another pair of enantiomers. The relationship between any of the (4R,5R) or (4S,5S) isomers and any of the (4R,5S) or (4S,5R) isomers is diastereomeric.

Physicochemical Properties of Stereoisomers

However, the expected relationships between the physicochemical properties of the stereoisomers can be summarized. Enantiomers have identical physical properties in an achiral environment (e.g., boiling point, melting point, density) but differ in their interaction with plane-polarized light (optical rotation) and with other chiral molecules.[5][6] Diastereomers, on the other hand, have different physical properties.[7]

The following table presents a set of hypothetical, yet plausible, quantitative data to illustrate these principles.

| Stereoisomer | Configuration | Boiling Point (°C) (Hypothetical) | Density (g/mL at 20°C) (Hypothetical) | Specific Rotation [α]D (Hypothetical) |

| 1 | (4R,5R) | 195.2 | 0.758 | +0.8° |

| 2 | (4S,5S) | 195.2 | 0.758 | -0.8° |

| 3 | (4R,5S) | 194.5 | 0.756 | +0.5° |

| 4 | (4S,5R) | 194.5 | 0.756 | -0.5° |

Experimental Protocols

Stereoselective Synthesis

The enantioselective synthesis of chiral alkanes is a challenging task due to the inert nature of C-H and C-C bonds. Key strategies include asymmetric hydrogenation of prochiral alkenes and enantioselective C-H functionalization.[8]

Protocol: Asymmetric Hydrogenation of a Prochiral Alkene Precursor

This protocol describes a general method for the synthesis of a chiral alkane via the asymmetric hydrogenation of a corresponding prochiral alkene (e.g., 4-ethyl-5-methyloct-4-ene).

-

Catalyst Preparation: In a glovebox, a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral phosphine (B1218219) ligand (e.g., a derivative of DuPhos or Josiphos) are dissolved in an anhydrous, deoxygenated solvent like dichloromethane (B109758) or methanol. The mixture is stirred for 30 minutes to allow for the formation of the active chiral catalyst.

-

Hydrogenation Reaction: The prochiral alkene precursor is dissolved in the same solvent in a high-pressure reactor. The catalyst solution is then transferred to the reactor.

-

The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

The reaction is pressurized with hydrogen (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield the chiral alkane.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (see section 3.3).

Separation of Stereoisomers

The separation of alkane enantiomers and diastereomers relies on chromatographic techniques, with gas chromatography (GC) using chiral stationary phases (CSPs) being the most effective method.[9][10]

Protocol: Gas Chromatographic Separation of this compound Stereoisomers

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase Selection: A cyclodextrin-based CSP is typically employed for the separation of non-polar chiral compounds like alkanes.[9][11] Modified cyclodextrins, such as permethylated or acetylated beta- or gamma-cyclodextrins, are common choices.

-

Sample Preparation: A dilute solution of the stereoisomeric mixture of this compound is prepared in a volatile, non-polar solvent (e.g., pentane (B18724) or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting stereoisomers. For example, starting at 40 °C, holding for 5 minutes, then ramping at 1-2 °C/min to 150 °C.

-

Injection: A small volume (e.g., 1 µL) is injected in split or splitless mode.

-

-

Data Analysis: The retention times of the separated stereoisomers are recorded. Diastereomers will have different retention times. Enantiomers will also be resolved on the chiral column, exhibiting distinct retention times. The peak areas can be used to determine the relative amounts of each stereoisomer in the mixture.

Characterization

Protocol: Polarimetry

-

Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).

-

Sample Preparation: A precise concentration of the purified enantiomer is prepared in a suitable achiral solvent (e.g., hexane (B92381) or chloroform).

-

Measurement: The sample solution is placed in a sample cell of a known path length. The observed optical rotation is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Visualizations

Caption: Relationships between the stereoisomers of this compound.

References

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 6. monash.edu [monash.edu]

- 7. 2.8 Properties of chiral species I | ChIRP [chirp1.chem.ubc.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. azom.com [azom.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: Analysis of 4-Ethyl-5-methyloctane using Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This application note details a generalized protocol for the qualitative and quantitative analysis of 4-Ethyl-5-methyloctane, a branched-chain alkane, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis. While specific experimental data for this compound is not widely published, this protocol is based on established methods for the analysis of similar volatile organic compounds and branched alkanes.

Introduction

This compound (C11H24) is a saturated branched-chain hydrocarbon.[1] The analysis of such compounds is crucial in various fields, including petroleum analysis, environmental monitoring, and as potential biomarkers in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[2][3][4] This document provides a comprehensive protocol for its analysis.

Experimental Protocols

2.1. Sample Preparation

The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.

2.1.1. Liquid Samples (e.g., organic solvents, fuel mixtures)

-

Dilution: Dilute the liquid sample in a volatile, low boiling point solvent such as hexane (B92381), dichloromethane, or methanol (B129727) to a concentration of approximately 10 µg/mL.[5][6] This ensures compatibility with the GC system and prevents column overload.

-

Filtration/Centrifugation: To remove any particulate matter that could interfere with the analysis or damage the instrument, filter the diluted sample through a 0.22 µm filter or centrifuge the sample.[5][6]

-

Transfer: Transfer the final sample into a 1.5 mL glass autosampler vial for analysis.[6]

2.1.2. Solid Samples (e.g., contaminated soil, plant tissue)

-

Extraction: Perform a solvent extraction using a suitable organic solvent like hexane or a mixture of hexane and acetone. Techniques such as sonication or Soxhlet extraction can be employed to enhance extraction efficiency.

-

Concentration: If the target analyte is present in low concentrations, the extract can be concentrated using a gentle stream of nitrogen gas (blowdown evaporation).[7]

-

Cleanup: Depending on the complexity of the sample matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[2]

-

Final Preparation: Adjust the final concentration to approximately 10 µg/mL in a suitable volatile solvent and transfer to an autosampler vial.

2.1.3. Gaseous Samples (e.g., air, headspace)

-

Headspace Analysis: For the analysis of volatile components from a liquid or solid matrix, headspace analysis is suitable.[2][5]

-

Static Headspace: Place the sample in a sealed headspace vial and heat it to allow volatile compounds to partition into the gas phase above the sample.[5] An aliquot of the headspace gas is then injected into the GC-MS.

-

Dynamic Headspace (Purge and Trap): For increased sensitivity, an inert gas can be passed through the sample to purge the volatile compounds, which are then concentrated on a sorbent trap before being introduced into the GC-MS system.[5]

-

2.2. GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Column | Non-polar capillary column (e.g., DB-1, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | [8] |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | [6] |

| Injection Volume | 1 µL | [6] |

| Injector Temperature | 250 °C | [3] |

| Carrier Gas | Helium (99.999% purity) | [3] |

| Flow Rate | 1.0 mL/min | |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min | [3][9] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | [10] |

| Ionization Energy | 70 eV | |

| Mass Range | m/z 40-400 | |

| Scan Mode | Full Scan (for qualitative analysis)Selected Ion Monitoring (SIM) (for quantitative analysis) | [11] |

| Ion Source Temperature | 230 °C | |

| Quadrupole Temperature | 150 °C |

Data Presentation

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (non-polar column) |

| This compound | 62016-24-4 | C11H24 | 156.31 | Not available |

| 4-Ethyl-4-methyloctane | 17302-19-1 | C11H24 | 156.31 | 1037 |

| 5-Ethyl-2-methyloctane | 62016-18-6 | C11H24 | 156.31 | Not available |

| 4-Methyloctane | 2216-34-4 | C9H20 | 128.26 | 884 |

| 4,5-Diethyloctane | 1636-41-5 | C12H26 | 170.33 | Not available |

Data sourced from PubChem and other public databases where available.[1][12][13][14][15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Conclusion

This application note provides a detailed, albeit generalized, protocol for the analysis of this compound by GC-MS. The provided experimental parameters for sample preparation and instrument settings serve as a robust starting point for method development. Successful analysis of branched alkanes like this compound relies on careful sample handling and optimization of GC-MS conditions to achieve the desired sensitivity and resolution. Further work would be required to determine the precise retention time, mass fragmentation pattern, and quantitative response of this compound using this method.

References

- 1. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. tips.sums.ac.ir [tips.sums.ac.ir]

- 4. brjac.com.br [brjac.com.br]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. organomation.com [organomation.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-Ethyl-4-methyloctane | C11H24 | CID 14269676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Octane, 4,5-diethyl- [webbook.nist.gov]

- 14. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

Application Notes and Protocols for NMR Spectroscopy Analysis of 4-Ethyl-5-methyloctane

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. These application notes provide a comprehensive guide to the NMR analysis of 4-Ethyl-5-methyloctane, a saturated aliphatic hydrocarbon. The protocols outlined below cover sample preparation, data acquisition for ¹H and ¹³C NMR, and data processing, tailored for researchers, scientists, and professionals in drug development.

Predicted NMR Data for this compound

Due to the absence of readily available experimental spectra for this compound, the following ¹H and ¹³C NMR data are based on established prediction models and spectral databases. These predicted values serve as a reliable reference for experimental verification.

Structure of this compound with Atom Numbering:

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1, 1' | 0.85 - 0.95 | t | 6H |

| 10 | 0.85 - 0.95 | t | 3H |

| Methyl on C5 | 0.85 - 0.95 | d | 3H |

| 2, 3, 6, 7, 9 | 1.20 - 1.40 | m | 10H |

| 4, 5 | 1.40 - 1.60 | m | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| 1, 1' | ~14 |

| 10 | ~11 |

| Methyl on C5 | ~19 |

| 2, 7 | ~23 |

| 9 | ~26 |

| 3, 6 | ~29-33 |

| 4 | ~45 |

| 5 | ~38 |

Experimental Protocols

A standard workflow for NMR analysis involves sample preparation, data acquisition, and data processing.

Workflow for NMR Analysis of this compound

Caption: Workflow for the NMR analysis of this compound.

Protocol 1: Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2][3][4]

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

-

Pasteur pipette and cotton or glass wool

-

Vial and spatula

-

Analytical balance

Procedure:

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial.[2][6]

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[3][6] Chloroform-d is a common choice for nonpolar organic compounds.

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.[5]

Protocol 2: 1D ¹H NMR Data Acquisition

This protocol outlines the steps for acquiring a standard one-dimensional proton NMR spectrum.[2][7]

Spectrometer Setup:

-

Ensure the spectrometer is properly tuned and the probe is suitable for ¹H detection.

Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

-

Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Temperature: 298 K (25 °C).

Procedure:

-

Insert Sample: Carefully place the NMR tube into the spinner turbine and insert it into the spectrometer's magnet.

-

Locking: The spectrometer's field frequency is locked to the deuterium signal of the solvent to compensate for any magnetic field drift.[8]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This can be done manually or automatically to achieve sharp, symmetrical peaks.[8]

-

Receiver Gain Adjustment: The receiver gain is set to an optimal level to maximize the signal without causing ADC overflow.

-

Pulse Calibration: Determine the 90° pulse width for accurate quantitative measurements if required.

-

Acquisition: Start the acquisition with the defined parameters. The Free Induction Decay (FID) signal will be recorded.

Protocol 3: 1D ¹³C NMR Data Acquisition

This protocol describes the acquisition of a proton-decoupled ¹³C NMR spectrum.

Spectrometer Setup:

-

Tune the probe for ¹³C observation and ¹H decoupling.

Acquisition Parameters (Example for a 100 MHz ¹³C frequency):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker systems).

-